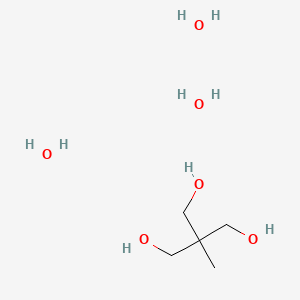
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate is an organic compound with the formula C4H10O3 . It has a molecular weight of 106.1204 .
Synthesis Analysis
The synthesis of 1,3-Propanediol can be achieved by the hydrogenation of methyl 3-hydroxypropionate (3-HPM) using Co2 (CO)8 as a catalyst and [Bmim]PF6 as a solvent . The optimum conditions for this reaction were found to be a reaction temperature of 140°C, a hydrogen pressure of 10.5 MPa for 10 hours .Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
One of the chemical reactions involving this compound is its reaction with nitric acid. The reaction is given by the formula: C4H10O3 + HNO3 = C4H9NO5 + H2O . The enthalpy of this reaction is -11.3 kJ/mol .Physical And Chemical Properties Analysis
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate is a colorless viscous liquid that is miscible with water . The adsorption processes between 1,3-propanediol and nitrogen, oxygen, and boron functional group modified resins have been explored .Future Directions
1,3-Propanediol has drawn considerable attention over the last years due to its potential as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol . It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . This compound could be utilized in high molecular weight polyesters for plastic applications .
properties
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3H2O/c1-5(2-6,3-7)4-8;;;/h6-8H,2-4H2,1H3;3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOYQZYOHMKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40785349 | |
| Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate | |
CAS RN |
447454-55-9 | |
| Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



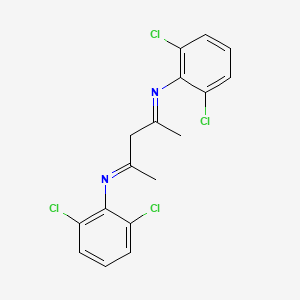
![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)
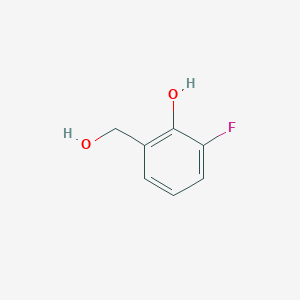
![N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3267261.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3267262.png)

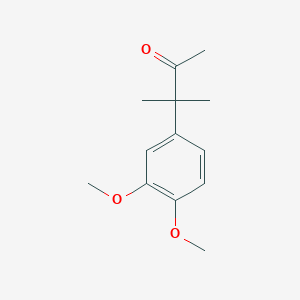
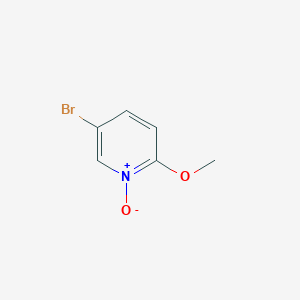
![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)
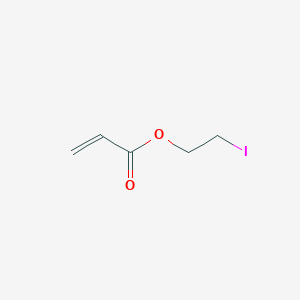

![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)
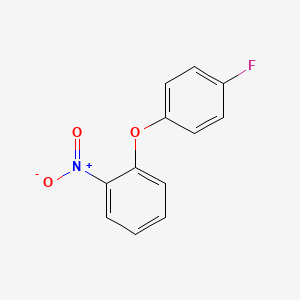
![3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3267343.png)